3-Bromo-4-fluoro-5-iodobenzonitrile
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Overview
Description
3-Bromo-4-fluoro-5-iodobenzonitrile is an organic compound with the molecular formula C7H2BrFIN It is a halogenated benzonitrile derivative, characterized by the presence of bromine, fluorine, and iodine atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-fluoro-5-iodobenzonitrile typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the sequential halogenation of benzonitrile derivatives. For instance, a precursor such as 4-fluorobenzonitrile can undergo bromination and iodination under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of specialized reactors and purification techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-fluoro-5-iodobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the halogen atoms.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex organic molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide (for halogen exchange) or organometallic reagents (for coupling reactions).
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki coupling reaction with this compound can yield biaryl compounds .
Scientific Research Applications
3-Bromo-4-fluoro-5-iodobenzonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.
Industry: It is employed in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluoro-5-iodobenzonitrile depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions to form desired products. The molecular targets and pathways involved are typically related to the functional groups introduced during these reactions .
Comparison with Similar Compounds
- 4-Bromobenzonitrile
- 3-Fluoro-4-iodobenzonitrile
- 2-Bromo-4-fluoro-1-iodobenzene
Comparison: 3-Bromo-4-fluoro-5-iodobenzonitrile is unique due to the specific arrangement of halogen atoms on the benzene ring. This unique structure imparts distinct reactivity and properties compared to similar compounds. For instance, the presence of three different halogens allows for selective functionalization and diverse chemical transformations .
Properties
Molecular Formula |
C7H2BrFIN |
---|---|
Molecular Weight |
325.90 g/mol |
IUPAC Name |
3-bromo-4-fluoro-5-iodobenzonitrile |
InChI |
InChI=1S/C7H2BrFIN/c8-5-1-4(3-11)2-6(10)7(5)9/h1-2H |
InChI Key |
WROBOBGPTZFAPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)F)I)C#N |
Origin of Product |
United States |
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